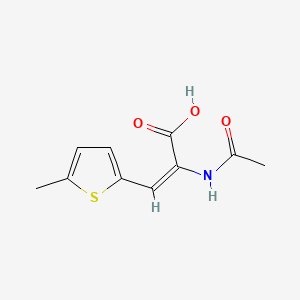
双(五氟苯硫基)铜(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(pentafluorophenylthio) copper(II): is a chemical compound with the molecular formula C12CuF10S2. It is a copper complex where the copper ion is coordinated with two pentafluorophenylthio ligands.
科学研究应用
Chemistry: Bis(pentafluorophenylthio) copper(II) is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique electronic properties make it an effective catalyst for these transformations .
Biology and Medicine: Research has shown that copper complexes, including bis(pentafluorophenylthio) copper(II), exhibit potential anticancer properties. They can interact with DNA and proteins, leading to cell death in cancer cells. This makes them promising candidates for the development of new anticancer drugs .
Industry: In the industrial sector, bis(pentafluorophenylthio) copper(II) is used in the production of advanced materials, such as conductive polymers and electronic devices. Its ability to form stable complexes with various ligands enhances its utility in material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentafluorophenylthio) copper(II) typically involves the reaction of copper(II) salts with pentafluorophenylthiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Bis(pentafluorophenylthio) copper(II) undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering its chemical structure.
Substitution: The pentafluorophenylthio ligands can be substituted with other ligands, leading to the formation of new copper complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other thiol or phosphine ligands under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation state copper complexes, while substitution reactions yield new copper-ligand complexes .
作用机制
The mechanism of action of bis(pentafluorophenylthio) copper(II) involves its interaction with molecular targets such as DNA and proteins. The copper center can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components. This leads to cell death, particularly in cancer cells, where the compound’s cytotoxic effects are most pronounced .
相似化合物的比较
Pentafluorophenyl copper: Known for its aggregation and complexation phenomena, as well as its photoluminescence properties.
Copper(II) phenanthroline complexes: These compounds exhibit significant anticancer properties and interact with DNA through intercalation.
Copper(II) N,N,O-chelating complexes: These complexes are known for their ROS-generating capabilities and selective cytotoxicity towards cancer cells.
Uniqueness: Bis(pentafluorophenylthio) copper(II) stands out due to its unique pentafluorophenylthio ligands, which impart distinct electronic properties and reactivity. This makes it particularly effective in catalytic applications and as a potential anticancer agent .
属性
CAS 编号 |
18504-19-3 |
|---|---|
分子式 |
C12CuF10S2 |
分子量 |
461.8 g/mol |
IUPAC 名称 |
copper;2,3,4,5,6-pentafluorobenzenethiolate |
InChI |
InChI=1S/2C6HF5S.Cu/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 |
InChI 键 |
IITDLIATLZTNTC-UHFFFAOYSA-L |
SMILES |
C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.[Cu+2] |
规范 SMILES |
C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride](/img/structure/B1175303.png)

